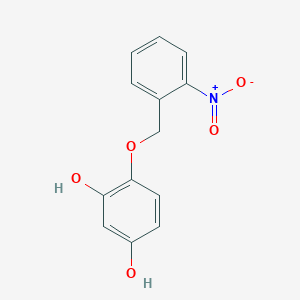
4-((2-Nitrobenzyl)oxy)benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-Nitrobenzyl)oxy)benzene-1,3-diol is an organic compound that features a benzene ring substituted with two hydroxyl groups and a 2-nitrobenzyl ether group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Nitrobenzyl)oxy)benzene-1,3-diol typically involves multiple steps. One common method starts with the nitration of benzyl alcohol to form 2-nitrobenzyl alcohol. This intermediate is then reacted with 1,3-dihydroxybenzene (resorcinol) under basic conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like acetone at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
4-((2-Nitrobenzyl)oxy)benzene-1,3-diol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid are common.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
科学研究应用
4-((2-Nitrobenzyl)oxy)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: May be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-((2-Nitrobenzyl)oxy)benzene-1,3-diol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The hydroxyl groups can form hydrogen bonds with proteins and other biomolecules, influencing their activity and function .
相似化合物的比较
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the nitrobenzyl ether group.
Resorcinol (1,3-dihydroxybenzene): Similar structure but lacks the nitrobenzyl ether group.
Hydroquinone (1,4-dihydroxybenzene): Similar structure but lacks the nitrobenzyl ether group.
Uniqueness
4-((2-Nitrobenzyl)oxy)benzene-1,3-diol is unique due to the presence of both the nitrobenzyl ether group and the hydroxyl groups on the benzene ring.
属性
分子式 |
C13H11NO5 |
|---|---|
分子量 |
261.23 g/mol |
IUPAC 名称 |
4-[(2-nitrophenyl)methoxy]benzene-1,3-diol |
InChI |
InChI=1S/C13H11NO5/c15-10-5-6-13(12(16)7-10)19-8-9-3-1-2-4-11(9)14(17)18/h1-7,15-16H,8H2 |
InChI 键 |
DVHOKWNMKMKRCX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


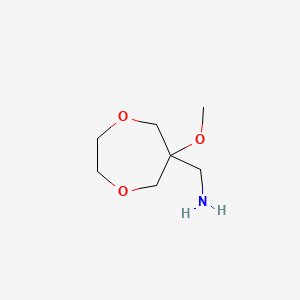
![7-bromo-N-ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13011540.png)

![4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13011554.png)

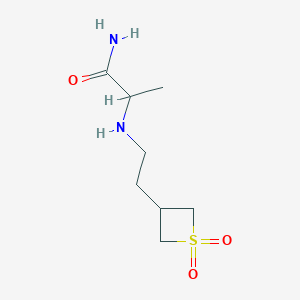
![Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13011572.png)
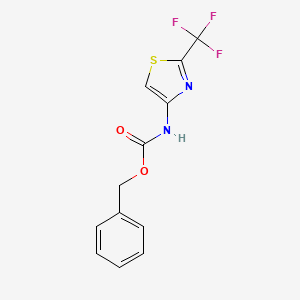
![(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B13011589.png)
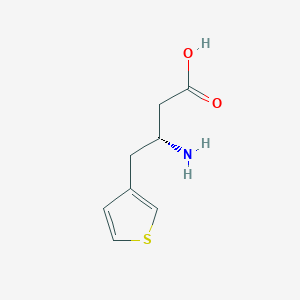
![6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13011599.png)

![1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid](/img/structure/B13011609.png)

